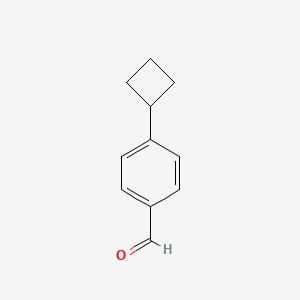

4-Cyclobutylbenzaldehyde

Übersicht

Beschreibung

4-Cyclobutylbenzaldehyde is a chemical compound with the molecular formula C11H12O . It is used in various chemical reactions and has a molecular weight of 160.21 .

Molecular Structure Analysis

The molecular structure of 4-Cyclobutylbenzaldehyde consists of a benzene ring attached to a cyclobutyl group and an aldehyde group . The InChI code for this compound is 1S/C11H12O/c12-8-9-4-6-11(7-5-9)10-2-1-3-10/h4-8,10H,1-3H2 .

Chemical Reactions Analysis

While specific chemical reactions involving 4-Cyclobutylbenzaldehyde are not available, cyclobutane derivatives have been used in various chemical reactions. For instance, they have been used in C–H activation reactions .

Physical And Chemical Properties Analysis

4-Cyclobutylbenzaldehyde is a liquid at room temperature . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the available resources.

Wissenschaftliche Forschungsanwendungen

Continuous Hydrogenation Reactions

Continuous flow hydrogenation reactions in tube reactors packed with Pd/C catalysts efficiently convert cyanobenzaldehydes to benzyl alcohol derivatives and corresponding amines, demonstrating the utility of benzaldehydes in synthesizing various functional groups under mild conditions (Nungruethai et al., 2005).

Synthetic Applications in Organic Chemistry

Advancements in the synthetic applications of bromobenzaldehydes under palladium-catalyzed conditions have been highlighted, showing their importance in constructing compounds with potential biological, medicinal, and material applications (Munmun Ghosh & J. Ray, 2017).

Catalytic Oxidation

Copper-catalyzed oxidation of benzyl alcohols to aromatic aldehydes in water demonstrates a green chemistry approach, utilizing water-soluble complexes for high-yield conversions. This method shows the potential for scalable, solvent-free synthesis of benzaldehydes (Jiang-Ping Wu et al., 2016).

Automated Synthesis for Prosthetic Group Labeling

Automated synthesis of fluorobenzaldehydes for use as prosthetic groups in amino-oxy functionalized peptide labeling highlights the role of benzaldehydes in clinical applications and drug development (Antonio Speranza et al., 2009).

Mesophase Behavior in Material Science

The synthesis and characterization of benzylidene-based molecules containing azomethine units explore their liquid crystal properties, offering insights into the design of novel materials with specific thermal and optical behaviors (Z. Jamain & M. Khairuddean, 2021).

Molecular Docking Study for Anti-cancer Agents

Research on N-heterocyclic chalcone derivatives synthesized from aminobenzaldehydes evaluates their in vitro anti-cancer activity, illustrating the pharmaceutical relevance of benzaldehyde derivatives in developing new therapeutic agents (B. Fegade & S. Jadhav, 2022).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-cyclobutylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O/c12-8-9-4-6-11(7-5-9)10-2-1-3-10/h4-8,10H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBLPGLPKDLRMKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Cyclobutylbenzaldehyde | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{[(Cyclohexyloxy)carbonyl]oxy}ethyl 2-oxo-3-({2'-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl}methyl)-2,3-dihydro-1H-benzimidazole-4-carboxylate](/img/structure/B1425227.png)

![N-{[(2-nitrophenyl)amino]carbonyl}glycine](/img/structure/B1425232.png)

![[3-(2,5-Dichlorophenyl)-2-methylpropyl]amine hydrochloride](/img/structure/B1425233.png)

![(2-[4-(Methylthio)phenoxy]ethyl)amine hydrochloride](/img/structure/B1425234.png)

![6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B1425243.png)

![2-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde](/img/structure/B1425244.png)

![5-Chloro-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B1425245.png)

![{3-[(Dimethylamino)methyl]benzyl}methylamine dihydrochloride](/img/structure/B1425246.png)